molecular formula C14H13IO B1610088 1-(4-Iodophenoxy)-2,4-dimethylbenzene CAS No. 887264-66-6

1-(4-Iodophenoxy)-2,4-dimethylbenzene

Cat. No.: B1610088
CAS No.: 887264-66-6
M. Wt: 324.16 g/mol
InChI Key: VOEBRDCUSWMSLU-UHFFFAOYSA-N
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Description

1-(4-Iodophenoxy)-2,4-dimethylbenzene is an organic compound characterized by the presence of an iodophenoxy group attached to a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenoxy)-2,4-dimethylbenzene typically involves the reaction of 4-iodophenol with 2,4-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenoxy)-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Iodophenoxy)-2,4-dimethylbenzene involves its interaction with specific molecular targets and pathways. The iodophenoxy group can participate in halogen bonding interactions, which can influence the compound’s binding affinity and specificity for certain biological targets. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Iodophenoxy)-2,4-dimethylbenzene is unique due to the combination of the iodophenoxy group and the dimethylbenzene ring.

Properties

IUPAC Name

1-(4-iodophenoxy)-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO/c1-10-3-8-14(11(2)9-10)16-13-6-4-12(15)5-7-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEBRDCUSWMSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470434
Record name 1-(4-Iodo-phenoxy)-2,4-dimethyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887264-66-6
Record name 1-(4-Iodo-phenoxy)-2,4-dimethyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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